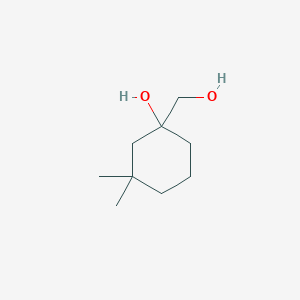
1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxymethyl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of 3,3-dimethylcyclohexanone using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol exerts its effects depends on the specific application. In biological systems, the hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing metabolic pathways and biochemical reactions.
Comparison with Similar Compounds
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group and a furan ring.
Uniqueness: 1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol is unique due to its cyclohexane ring structure with two methyl groups at the 3-position, which imparts distinct chemical and physical properties compared to other hydroxymethyl-substituted compounds.
Properties
IUPAC Name |
1-(hydroxymethyl)-3,3-dimethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-3-5-9(11,6-8)7-10/h10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLQDPNJNLYDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2450896.png)
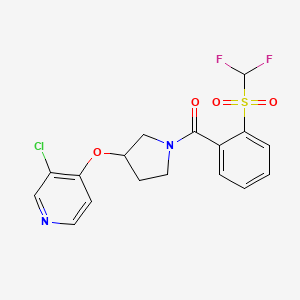
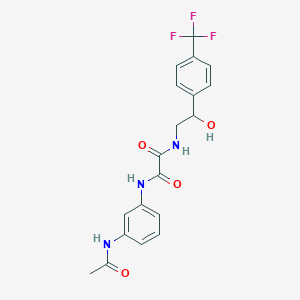
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)
![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)
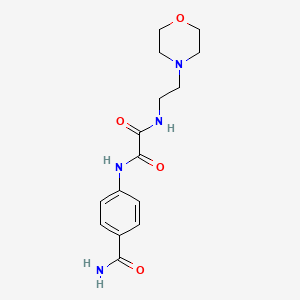
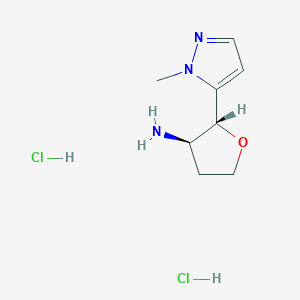
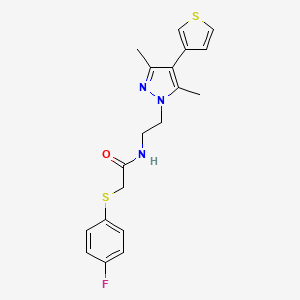
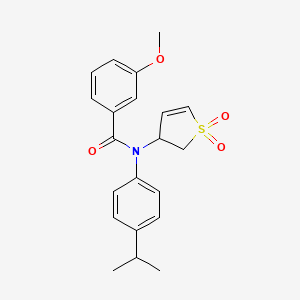

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol](/img/structure/B2450918.png)
